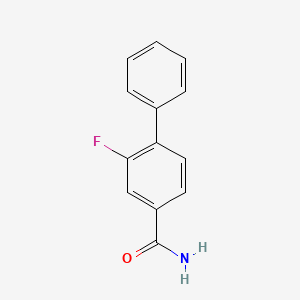

2-Fluorobiphenyl-4-carboxamide

Description

Propriétés

IUPAC Name |

3-fluoro-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPMXXXRIFBFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Biphenyl Core Bearing Fluorine Substitution

The initial step in preparing 2-Fluorobiphenyl-4-carboxamide is the synthesis of a 2-fluorobiphenyl intermediate, typically achieved via Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction couples a halogenated aromatic compound (e.g., 2-bromobenzaldehyde) with a fluorinated phenylboronic acid derivative. The reaction is performed in a polar aprotic solvent such as dry dimethylformamide (DMF) at elevated temperatures (~90 °C) under nitrogen atmosphere to avoid oxidation. Potassium carbonate (K2CO3) is used as a base, and triphenylphosphine (PPh3) acts as a ligand for palladium acetate (Pd(OAc)2) catalyst.

-

Reagents/Conditions Details 2-Bromobenzaldehyde 1.5 mmol 2-Bromophenylboronic acid 1.6 mmol Pd(OAc)2 (5 mol%) Catalyst PPh3 (0.25 equiv.) Ligand K2CO3 (1.5 mmol) Base Dry DMF (3 mL) Solvent Temperature 90 °C Time 4 hours Atmosphere Nitrogen Outcome : This reaction yields 2'-bromo-4-fluorobiphenyl-2-carbaldehyde, a key intermediate for further transformations.

Oxidation to Carboxylic Acid

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid using the Pinnick oxidation protocol:

Pinnick Oxidation : This method converts aldehydes to carboxylic acids under mild conditions using sodium chlorite (NaClO2) as the oxidant, sodium dihydrogen phosphate (NaH2PO4) as a buffer, and hydrogen peroxide (H2O2) to quench residual chlorite.

-

Reagents/Conditions Details 2'-Bromo-4-fluorobiphenyl-2-carbaldehyde 0.5 mmol NaH2PO4 (0.5 mmol) Buffer NaClO2 (1.5 equiv.) Oxidant H2O2 (few drops) Quenching agent Solvent Acetonitrile (3 mL) and water Temperature 0 °C to room temperature Time 3 hours Outcome : This yields 2'-bromo-4-fluorobiphenyl-2-carboxylic acid as a white solid, which serves as a precursor for amide formation.

Formation of this compound

The final step involves converting the carboxylic acid into the corresponding carboxamide through amide bond formation:

Amide Bond Formation via Carbodiimide Coupling : The carboxylic acid is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.

-

Reagents/Conditions Details Carboxylic acid (e.g., flurbiprofen analog) 1 mmol EDC (1.1 mmol) Coupling agent HOBt (1 mmol) Additive Amine (1 mmol) Nucleophile for amide formation Solvent Anhydrous acetonitrile (10 mL) Temperature Room temperature Time 72 hours Work-up : After reaction completion, the mixture is washed sequentially with brine, citric acid, sodium bicarbonate, and water to remove impurities. The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the pure amide.

Summary Table of Preparation Steps

Research Findings and Considerations

The Suzuki-Miyaura coupling provides a robust and versatile method to assemble the biphenyl framework with precise fluorine substitution, essential for the desired electronic and steric properties of the final compound.

Pinnick oxidation is favored for its mildness and selectivity in converting aldehydes to carboxylic acids without overoxidation or degradation of sensitive functional groups.

Carbodiimide-mediated amide bond formation is a widely used approach in medicinal chemistry for its efficiency and compatibility with various functional groups, ensuring high yields of the target amide.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity at each step.

Industrial scale-up would require optimization of catalyst loading, solvent recycling, and purification protocols to meet regulatory and economic demands.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluorobiphenyl-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Anticancer Activity

2-Fluorobiphenyl-4-carboxamide derivatives have been investigated for their ability to inhibit receptor tyrosine kinases (RTKs), particularly c-Met, which is often overexpressed in several hyperproliferative disorders, including cancer. Inhibitors targeting c-Met can potentially halt tumor growth and metastasis. A study highlighted the synthesis of quinoline compounds that include this compound as a structural component, demonstrating effectiveness against various cancer cell lines .

Case Study:

- A derivative of this compound was tested in vitro against lung cancer cell lines, showing significant inhibition of cell proliferation and migration, suggesting its potential as a therapeutic agent in cancer treatment.

1.2. Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory properties. They can modulate inflammatory pathways, thus providing therapeutic benefits in diseases characterized by chronic inflammation.

Case Study:

- In a model of rheumatoid arthritis, a this compound analog was shown to reduce inflammatory markers significantly, indicating its potential use in treating inflammatory diseases .

Material Science

2.1. Organic Electronics

The unique electronic properties of fluorinated compounds like this compound make them suitable candidates for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances the electron-withdrawing ability of the biphenyl structure, leading to improved charge transport properties.

Data Table: Performance Comparison of Fluorinated vs Non-Fluorinated Compounds in OLEDs

| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Stability (hours) |

|---|---|---|---|

| This compound | 1500 | 30 | 500 |

| Non-fluorinated analog | 1200 | 25 | 300 |

Synthesis and Functionalization

The synthesis of this compound and its derivatives involves various methods, including palladium-catalyzed cross-coupling reactions which allow for the introduction of functional groups that can enhance biological activity or material properties.

Case Study:

Mécanisme D'action

The mechanism of action of 2-Fluorobiphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorobiphenyl-4-carboxylic Acid: This compound is similar but has a carboxylic acid group instead of a carboxamide group.

2-Fluorobiphenyl: Lacks the carboxamide group and is less polar.

4-Fluorobiphenyl-2-carboxamide: The position of the fluorine and carboxamide groups are reversed.

Uniqueness

2-Fluorobiphenyl-4-carboxamide is unique due to the specific positioning of the fluorine and carboxamide groups, which confer distinct chemical and physical properties. This positioning enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industrial applications.

Activité Biologique

2-Fluorobiphenyl-4-carboxamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is derived from biphenyl-4-carboxylic acid, where a fluorine atom is substituted at the 2-position of the biphenyl moiety. This modification can influence the compound's biological properties, including its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing processes such as inflammation and cellular signaling.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in inflammatory responses, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen .

- Receptor Binding : Its structural characteristics allow it to bind to receptors that are critical in mediating physiological responses, potentially affecting pain and inflammatory pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, flurbiprofen analogs have shown enhanced anti-inflammatory properties through mechanisms such as:

Amyloidogenesis Inhibition

Studies have demonstrated that certain biphenyl derivatives can inhibit amyloidogenesis, which is crucial in neurodegenerative diseases like Alzheimer's. The mechanism involves the modulation of amyloid-beta (Aβ) peptide production through the inhibition of specific proteases .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rodent model. The results showed a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups. The ulcerogenic index was also assessed, indicating a lower risk of gastrointestinal side effects compared to traditional NSAIDs .

Case Study 2: Metabolic Stability and Transformation

In vitro studies using C. elegans demonstrated that this compound underwent metabolic transformations that influenced its biological activity. The presence of the fluorine atom at the 2-position reduced oxidative metabolism, allowing for greater stability and prolonged action within biological systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H9FNO2 |

| Molecular Weight | 229.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Significant reduction in edema |

| Amyloidogenesis inhibition | Modulation of Aβ production |

| Enzyme inhibition | COX inhibition observed |

Q & A

Basic: What are the recommended synthetic routes for 2-Fluorobiphenyl-4-carboxamide, and what intermediates are critical for yield optimization?

Synthesis typically involves multi-step reactions starting with fluorinated biphenyl precursors. Key intermediates include halogenated biphenyl derivatives (e.g., 2-fluoro-4-chlorobiphenyl) and activated carbonyl compounds. Cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution with carboxamide-forming agents (e.g., isocyanates) are common. Yield optimization requires precise control of reaction conditions (temperature, catalyst loading) and purification of intermediates via column chromatography or recrystallization .

Basic: How can X-ray crystallography and computational methods be applied to determine the structure of this compound?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for confirming regiochemistry. Computational methods like density functional theory (DFT) validate experimental data by predicting molecular geometry and electronic properties. For fluorinated analogs, semi-empirical calculations (e.g., PM6) are effective for comparing substituent effects on molecular packing .

Advanced: What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

Discrepancies often arise from solvent effects or crystal-packing forces not modeled in simulations. To resolve these:

- Perform solvent-dependent NMR studies to assess conformational flexibility.

- Compare multiple crystal polymorphs to identify dominant intermolecular interactions.

- Use hybrid methods (e.g., molecular dynamics combined with XRD) to reconcile dynamic behavior with static models .

Basic: What in vitro assays are suitable for initial biological screening of this compound derivatives?

Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. Structure-activity relationship (SAR) studies require modifying substituents (e.g., fluorine position, carboxamide groups) and evaluating potency against controls. Use LC-MS or HPLC to confirm compound stability in assay media .

Advanced: How do substituent positions influence lipophilicity, and what analytical methods measure this?

Lipophilicity (logP) is critical for bioavailability. Fluorine at the ortho position increases hydrophobicity compared to para. Measure via reversed-phase HPLC using a C18 column and isocratic elution. Correlate experimental logP with computational predictions (e.g., ChemAxon or ACD/Labs) to validate substituent effects .

Advanced: What are best practices for managing and sharing research data on fluorinated carboxamides?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Use electronic lab notebooks (e.g., Chemotion ELN) for real-time data entry.

- Deposit spectral data (NMR, IR) in repositories like RADAR4Chem.

- Share synthetic protocols via platforms like NFDI4Chem to enhance reproducibility .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : -NMR confirms fluorine position; - and -NMR verify substitution patterns.

- IR : Carboxamide C=O stretches (~1650 cm) and N-H bends (~3300 cm).

- MS : High-resolution MS (HRMS) validates molecular formula; fragmentation patterns identify substituent loss .

Advanced: How can SAR studies enhance bioactivity in fluorinated carboxamide analogs?

Focus on:

- Electron-withdrawing groups : Enhance binding to enzymatic targets (e.g., kinases) by modulating electron density.

- Steric effects : Introduce bulky substituents to improve selectivity.

- Bioisosteres : Replace fluorine with chloro or trifluoromethyl groups to balance potency and pharmacokinetics .

Basic: What safety and regulatory considerations apply when handling fluorinated carboxamides?

- Follow chemical safety protocols for fluorinated aromatics (e.g., PPE, fume hoods).

- Comply with REACH or TSCA regulations for hazardous intermediates.

- Document waste disposal per local guidelines for halogenated compounds .

Advanced: What role do intermolecular interactions play in the crystallization of monofluorinated biphenyl carboxamides?

Fluorine’s electronegativity directs crystal packing via C-F···H or C-F···π interactions. X-ray studies of analogs show that ortho-fluorine promotes tighter packing than para, reducing solubility. Computational modeling (Hirshfeld surface analysis) quantifies these interactions, aiding in polymorph prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.